Dimethylmalonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

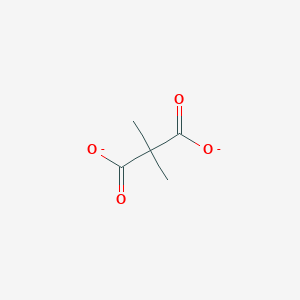

Dimethylmalonate, also known as this compound, is an organic compound with the chemical formula C7H12O4. It is a colorless liquid that is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by its two methyl groups attached to the central carbon atom, making it a derivative of malonic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylmalonate can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Methylene Group

The central methylene group (−CH2−) in DMM exhibits high acidity (pKa ≈ 13–15), enabling facile deprotonation to form a resonance-stabilized enolate. This intermediate participates in diverse nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., RX) to form mono- or di-substituted malonates, precursors to substituted acetic acids .

-

Amination : Forms amino-substituted derivatives with amines under basic conditions .

-

Halogenation : Reacts with halogens (e.g., Br2) to yield halogenated malonates .

Example Reaction Pathway :

CH3O2C−CH2−CO2CH3BaseCH3O2C−CH−−CO2CH3RXR−CH(CO2CH3)2

Decarboxylation and Hydrolysis

DMM undergoes hydrolysis and decarboxylation under acidic or basic conditions:

-

Hydrolysis : Two-step hydrolysis yields malonic acid and methanol .

DMMH2OHO2C−CH2−CO2H+2CH3OH -

Decarboxylation : Heating generates acetic acid derivatives via loss of CO2 .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | Malonic acid + Methanol | >90% | |

| Basic decarboxylation | Substituted acetic acids | 60–80% |

Photo-Oxidation with Chlorine Atoms

Gas-phase reactions with Cl atoms (298 K) proceed via hydrogen abstraction from methyl groups, forming radicals that react with O2 :

-

Primary Pathway :

Cl⋅+DMM→CH3O2C−CH2−CO2CH2⋅O2CH3O2C−CH2−CO2CHO -

Minor Pathways : Isomerization to form formic acid and CO2, or α-ester rearrangement to monomethyl malonate .

Rate Coefficient : (3.8±0.4)×10−12cm3molecule−1s−1 .

Cobalt-Catalyzed Cyclopropanation

DMM serves as a carbene precursor in cyclopropanation with styrene under visible light :

-

Mechanism : Deprotonation forms a cobalt(III) complex, which undergoes homolytic Co–C bond cleavage to generate a carbene radical.

DMM+[CoIII(TPP)Cl]→[CoIII(TPP)(CH(CO2Me)2)]hνCarbene Radical -

Product : Cyclopropane derivatives (e.g., 1,2-diphenylcyclopropane) with ~11% yield .

Hydrogenation to 1,3-Propanediol

Cu/SiO2 catalysts selectively hydrogenate DMM to 1,3-propanediol (1,3-PDO) :

-

Reaction Network :

DMMH2HOCH2CH2CH2OH+CH3OH -

Key Insight : Metallic Cu modified by Cu⁺ species enhances selectivity (up to 41% 1,3-PDO) .

| Catalyst | Temperature | 1,3-PDO Selectivity | Reference |

|---|---|---|---|

| Cu/SiO2 | 200–220°C | 30–41% |

Radical Polymerization and Rearrangement

Under oxidative conditions, DMM forms polyesters via radical coupling. Computational studies suggest low bond dissociation energy (BDE) for the Co–C bond (33 kcal/mol), facilitating radical generation .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Pharmaceuticals:

Dimethylmalonate serves as a precursor in the synthesis of several important pharmaceuticals, including:

- Barbiturates: Used as sedatives and anesthetics.

- Vitamins: Such as vitamin B1 (thiamine), B2 (riboflavin), and B6 (pyridoxine).

- Phenylbutazone: An anti-inflammatory medication.

Studies have shown that this compound can be utilized to produce diastereomeric pure thienylpyridines, demonstrating its significance in medicinal chemistry .

2. Acute Kidney Injury Research:

Recent research indicates that this compound may have therapeutic potential in preventing acute kidney injury (AKI). In a mouse model, it was found to inhibit succinate dehydrogenase, leading to improved renal and mitochondrial functions during ischemia-reperfusion injury. This suggests a promising avenue for clinical applications in renal protection during surgeries or critical care situations .

Agricultural Applications

1. Agrochemical Intermediates:

this compound is used in the production of agrochemicals, including fungicides and plant growth regulators. For instance, it acts as an intermediate for the fungicide isoprothiolane and the plant growth regulator indole-3-acetic acid (IAA) derivatives .

Industrial Applications

1. Chemical Synthesis:

this compound is widely employed as a building block in organic synthesis. It facilitates the introduction of acetic moieties into complex molecules, which is crucial for developing various industrial chemicals .

2. Fragrance Industry:

In the fragrance sector, this compound is utilized as a raw material for synthesizing jasmonates, which are important components in perfumery. For example, it is involved in producing methyl dihydrojasmonate, a compound known for its pleasant aroma .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which Dimethylmalonate exerts its effects is primarily through its reactivity as an ester. It can undergo hydrolysis to form malonic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Malonic Acid: The parent compound of Dimethylmalonate, differing by the absence of the ester groups.

Dimethyl Malonate: Another ester derivative of malonic acid, similar in structure but with different reactivity.

Ethyl Malonate: An ester of malonic acid with ethyl groups instead of methyl groups.

Uniqueness: this compound is unique due to its specific ester groups, which confer distinct reactivity and properties compared to other malonate derivatives. Its versatility in organic synthesis and wide range of applications make it a valuable compound in various fields of research and industry.

Propriétés

Formule moléculaire |

C5H6O4-2 |

|---|---|

Poids moléculaire |

130.10 g/mol |

Nom IUPAC |

2,2-dimethylpropanedioate |

InChI |

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)/p-2 |

Clé InChI |

OREAFAJWWJHCOT-UHFFFAOYSA-L |

SMILES canonique |

CC(C)(C(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.